

# Application Notes and Protocols: Friedel-Crafts Acylation of Fluorobenzene with Glutaric Anhydride

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## Compound of Interest

Compound Name: 5-(3-Fluorophenyl)-5-oxovaleric acid

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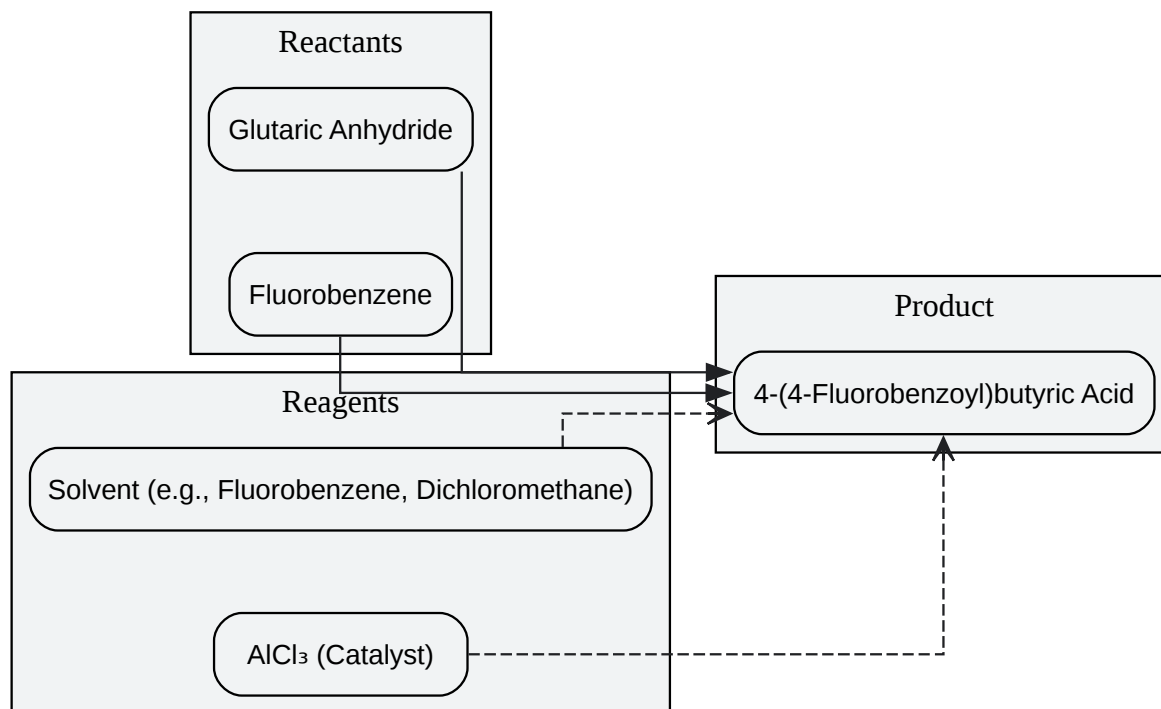
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride to synthesize 4-(4-fluorobenzoyl)butyric acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the cholesterol-lowering drug ezetimibe.<sup>[1][2][3]</sup>

## Introduction

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This specific application involves the reaction of fluorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride ( $\text{AlCl}_3$ ), to yield the desired keto-acid, 4-(4-fluorobenzoyl)butyric acid. The reaction proceeds via electrophilic aromatic substitution, where the acylium ion generated from glutaric anhydride and the Lewis acid attacks the electron-rich fluorobenzene ring.

A critical aspect of this synthesis is controlling the formation of the desfluoro impurity, 4-benzoylbutyric acid, which arises from the presence of benzene in the fluorobenzene starting material.<sup>[2][3]</sup> The reaction conditions can be optimized to minimize this impurity and maximize the yield and purity of the target compound.

## Reaction Scheme



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Caption: General reaction scheme for the Friedel-Crafts acylation.

## Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of 4-(4-fluorobenzoyl)butyric acid.

Table 1: Reactant and Catalyst Stoichiometry

| Reactant/Catalyst  | Protocol 1[4][5] | Protocol 2[6]            | Protocol 3[1][2]                                 |
|--------------------|------------------|--------------------------|--|
| Glutaric Anhydride | 100 g (0.86 mol) | 10 g                     | 100 g  |
| Fluorobenzene      | 700 mL (7.5 mol) | 9 mL                     | 90 g   |
| Aluminum Chloride  | 250 g (1.87 mol) | 25 g                     | 250 g  |
| Solvent            | Fluorobenzene    | Dichloromethane (100 mL) | Dichloromethane or Ethylene Dichloride (1000 mL) |

Table 2: Reaction Conditions and Performance

| Parameter            | Protocol 1[4][5]        | Protocol 2[6]    | Protocol 3[1][2]                       |
|----------------------|-------------------------|------------------|--|
| Reaction Temperature | 5-12°C, then room temp. | Room Temperature | 10-15°C                                |
| Reaction Time        | 90 min                  | Not specified    | 4 hours                                |
| Yield                | 79.3%                   | Not specified    | ~65-70% (calculated from 122g product) |
| Melting Point (°C)   | 141-142                 | Not specified    | 143                                    |
| Purity (by HPLC)     | Not specified           | Not specified    | 99.65%                                 |

## Experimental Protocols

### Protocol 1: Using Fluorobenzene as Solvent

This protocol is adapted from a procedure where fluorobenzene serves as both a reactant and the solvent.[4][5]

Materials:

- Glutaric anhydride (100 g, 0.86 mol)
- Fluorobenzene (700 mL total; 300 mL + 400 mL)

- Anhydrous aluminum chloride (250 g, 1.87 mol)
- 5% Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (3 L)
- Concentrated hydrochloric acid (HCl) (~320 mL)
- Ice
- Diatomaceous earth

Equipment:

- 2 L three-necked round-bottomed flask
- Addition funnel
- Mechanical stirrer
- Ice bath
- Steam bath
- Büchner funnel and filter flask

Procedure:

- Reaction Setup: To a 2 L three-necked round-bottomed flask, add anhydrous  $\text{AlCl}_3$  (250 g) and fluorobenzene (300 mL). Cool the mixture to 5°C in an ice bath with stirring.
- Addition of Reactants: Prepare a suspension of glutaric anhydride (100 g) in fluorobenzene (400 mL). Slowly add this suspension to the  $\text{AlCl}_3$  mixture through an addition funnel over 45 minutes, ensuring the internal temperature does not exceed 12°C.<sup>[4][5]</sup>
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 90 minutes. Monitor the reaction completion by a suitable method (e.g., NMR or TLC).<sup>[4]</sup>

- Quenching: Cool the reaction mixture to 0-5°C and carefully quench by the slow addition of 700 mL of cold 1N HCl, keeping the temperature below 20°C.[4][5] Pour the resulting mixture into 2 L of a 1:1 mixture of ice and water to precipitate the crude product.
- Isolation of Crude Product: Filter the white suspension and wash the filter cake thoroughly with water.
- Purification:
  - Dissolve the crude solid in 3 L of 5% NaHCO<sub>3</sub> solution and heat on a steam bath for 1 hour.
  - Filter the hot solution through a pad of diatomaceous earth.
  - Cool the filtrate to room temperature and acidify to pH 1 by the dropwise addition of concentrated HCl.
  - Cool the mixture in an ice bath for 30 minutes to complete crystallization.
- Drying: Filter the purified product, wash the filter cake with ice-cold water, and dry under vacuum at 50°C for 16 hours. This procedure yields 4-(4-fluorobenzoyl)butyric acid as a white solid.[4][5]

## Protocol 2: Using Dichloromethane as Solvent

This protocol utilizes a halogenated solvent, which can be beneficial for process control and may allow the use of fluorobenzene with higher benzene content.[1][2]

Materials:

- Glutaric anhydride (100 g)
- Fluorobenzene (90 g)
- Anhydrous aluminum chloride (250 g)
- Dichloromethane (1000 mL total; 500 mL + 500 mL)

- Concentrated hydrochloric acid (300 mL)
- Crushed ice (700 g)
- 4% Sodium hydroxide (NaOH) solution (600 mL)
- Activated charcoal (10 g)
- Acetone (500 mL)

Equipment:

- 3 L three-necked round-bottomed flask
- Addition funnel
- Mechanical stirrer
- Cooling bath
- Distillation apparatus
- Büchner funnel and filter flask

Procedure:

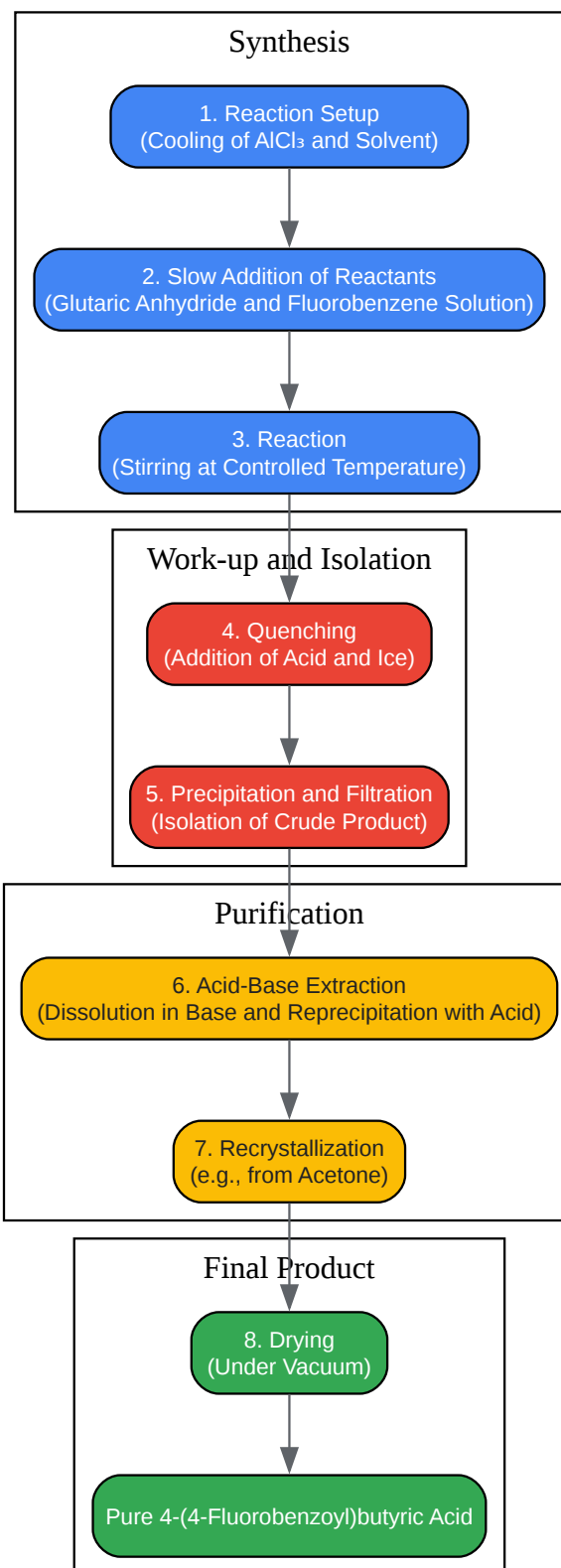
- Reaction Setup: Under a nitrogen atmosphere, charge a 3 L three-necked flask with methylene chloride (500 mL), anhydrous  $\text{AlCl}_3$  (250 g), and fluorobenzene (45 g). Cool the mixture to 10°C.[1][2]
- Addition of Reactants: Prepare a solution of glutaric anhydride (100 g) and fluorobenzene (45 g) in methylene chloride (500 mL). Slowly add this solution to the reaction flask over 3 hours, maintaining the temperature between 10-15°C.[1][2]
- Reaction: Maintain the reaction mixture at 10-15°C for an additional hour after the addition is complete.[1][2]

- Quenching: Slowly pour the reaction mixture into a mixture of crushed ice (700 g) and concentrated HCl (300 mL), keeping the temperature below 10°C.[1]
- Work-up:
  - Allow the mixture to warm to 25°C and distill off the methylene chloride.
  - Cool the remaining aqueous mixture to 20°C and filter the crude solid, washing with water.
- Purification:
  - Suspend the wet cake in methylene chloride (250-300 mL) and filter.
  - Dissolve the solid in 600 mL of 4% NaOH solution, add activated charcoal (10 g), and filter.
  - Acidify the filtrate with concentrated HCl to precipitate the product.
  - Filter and wash the product with water.
- Recrystallization and Drying:
  - Dissolve the wet cake in 500 mL of acetone.
  - Cool the acetone solution to 15-20°C to induce crystallization.
  - Filter the crystalline solid, wash with chilled acetone, and dry at 50-70°C to obtain the pure product.[1]

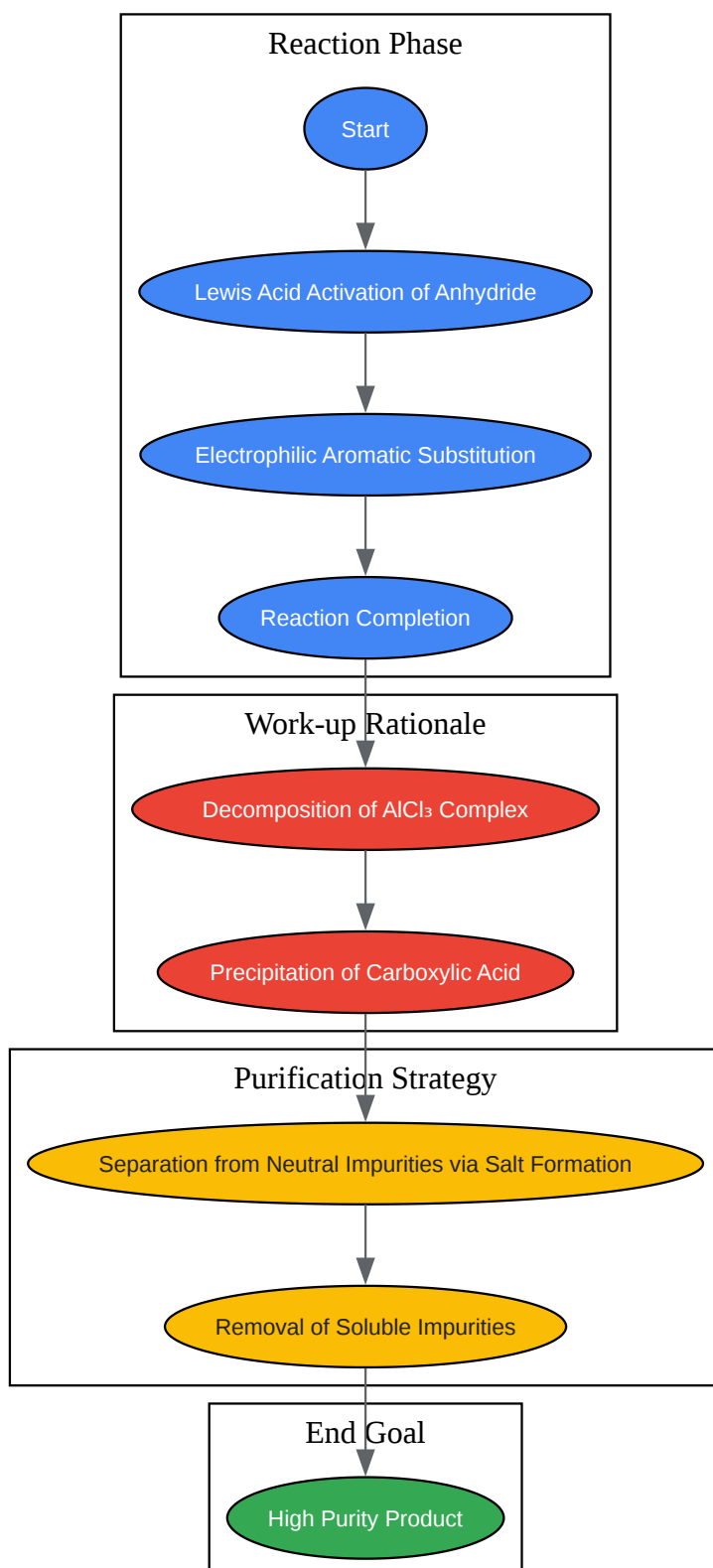
## Visualizations

### Experimental Workflow

The following diagram illustrates the general experimental workflow for the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride.







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